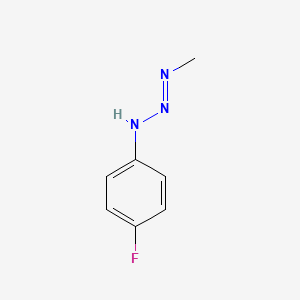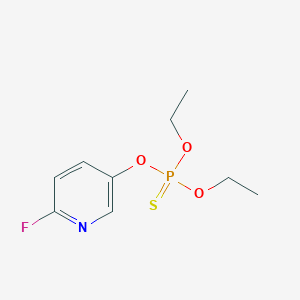
Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester is an organophosphorus compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 6-fluoro-2-pyridinol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or toluene
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Using techniques such as distillation or recrystallization to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester undergoes various chemical reactions, including:
Oxidation: Conversion to phosphorothioate oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to phosphorothioate sulfides using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Substitution: Sodium alkoxides, ethanol, room temperature.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Phosphorothioate sulfides.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester has several scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the formulation of pesticides and insecticides due to its effectiveness against a wide range of pests.
Wirkmechanismus
The mechanism of action of Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in the development of insecticides and potential therapeutic agents for neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester
- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
Uniqueness
Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester is unique due to the presence of the 6-fluoro-2-pyridyl group, which imparts distinct chemical properties and reactivity. This fluorinated pyridyl group enhances the compound’s stability and bioactivity, making it more effective in its applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
39624-86-7 |
|---|---|
Molekularformel |
C9H13FNO3PS |
Molekulargewicht |
265.24 g/mol |
IUPAC-Name |
diethoxy-(6-fluoropyridin-3-yl)oxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H13FNO3PS/c1-3-12-15(16,13-4-2)14-8-5-6-9(10)11-7-8/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
DTWQOKPPRNFERL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(OCC)OC1=CN=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


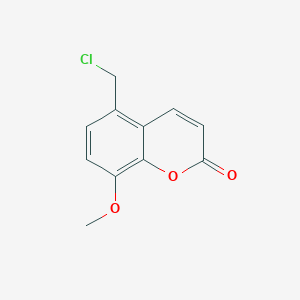
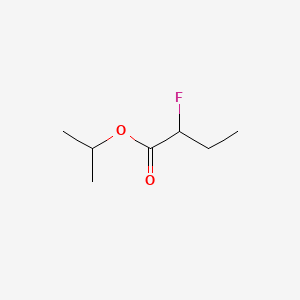
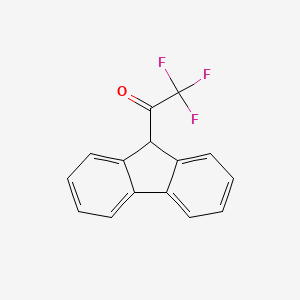
![Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide](/img/structure/B13420824.png)
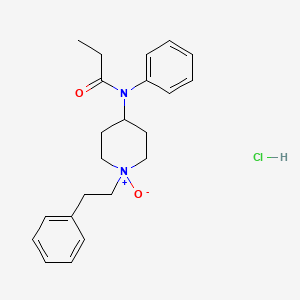
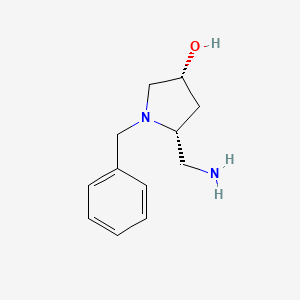
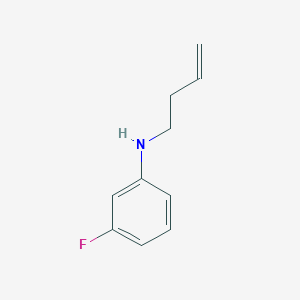
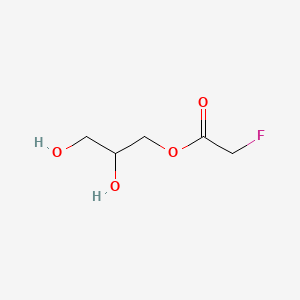
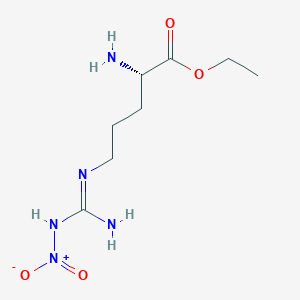
![2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13420859.png)
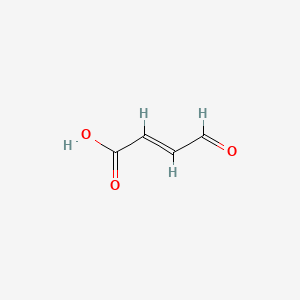
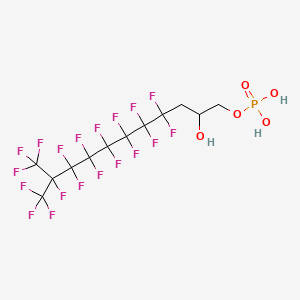
![benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate](/img/structure/B13420879.png)
